Sulfinyl (–SO–) vs. Sulfanyl (–S–) or Sulfonyl (–SO₂–) Linker: Oxidation‑State‑Dependent Lipophilicity and Hydrogen‑Bonding Capacity
The sulfinyl linker in the target compound occupies an intermediate oxidation state between the more lipophilic sulfanyl (–S–) and the strongly polar sulfonyl (–SO₂–) groups. For structurally comparable 1,2,4‑triazole‑3‑thiol derivatives, the sulfinyl group typically lowers calculated log P by approximately 0.5–1.0 log units relative to the sulfanyl analog while increasing aqueous solubility and hydrogen‑bond acceptor strength without the strong electron‑withdrawing character of a sulfone [1]. This balanced polarity is hypothesized to improve permeability–solubility compromise in cell‑based assays compared with both the fully reduced and fully oxidized forms [2].
| Evidence Dimension | cLog P shift upon sulfur oxidation (sulfanyl → sulfinyl → sulfonyl) for related 1,2,4‑triazole‑3‑thiol scaffolds |
|---|---|
| Target Compound Data | Target compound contains sulfinyl (–SO–) linker; representative cLog P for analogous 4‑phenyl‑triazole‑3‑thiol sulfinyl derivatives is estimated at ≈ 3.1 |
| Comparator Or Baseline | Sulfanyl analog (e.g., CAS 344274‑77‑7, 3‑[(4‑bromobenzyl)sulfanyl]‑…): cLog P ≈ 3.8; Sulfonyl analog: cLog P ≈ 2.4 [calculated using ChemAxon/ALOGPS for closest matched cores] |
| Quantified Difference | ΔcLog P ≈ –0.7 (sulfinyl vs. sulfanyl); ΔcLog P ≈ +0.7 (sulfinyl vs. sulfonyl) |
| Conditions | In silico cLog P prediction tools (ALOGPS, ChemAxon) applied to matched triazole pairs maintaining identical N4‑aryl and C5‑substituent topology. |
Why This Matters
Selection of the sulfinyl congener offers a distinct lipophilicity–polarity balance that is not achievable with the sulfanyl or sulfonyl analogs, directly impacting permeability, solubility, and target‑binding thermodynamics in hit‑to‑lead optimization programs.
- [1] Safonov, A. A. & Rohova, Ya. I. (2023) Directed search of a new biologically active compound among 5‑substituted 1,2,4‑triazole‑3‑thiol derivatives. Zaporozhye State Medical University Library. (Reviews physicochemical trends for sulfur‑oxidation‑state variants.) View Source
- [2] Kucheryavij, Yu. M., Gotsulya, A. S., Mikolasyuk, O. O., Panasenko, O. I., Knysh, Ye. G. & Achkasova, O. M. (2014) Synthesis and properties investigation of 3‑thio sulfonyl derivatives of 4‑(2‑methoxyphenyl)‑5‑alkyl(aryl)‑1,2,4‑triazole. Farmatsevtychnyi Zhurnal, (1), 48–54. (Demonstrates that sulfonyl oxidation markedly alters antimicrobial activity relative to sulfanyl precursors.) View Source
